1-Chloro-5-iodopentane

Description

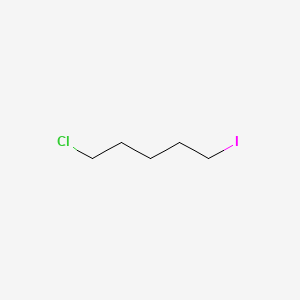

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUHKOCYWBEGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069393 | |

| Record name | Pentane, 1-chloro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60274-60-4 | |

| Record name | 1-Chloro-5-iodopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60274-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1-chloro-5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060274604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-chloro-5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1-chloro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-5-iodopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-5-iodopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3MCR55RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-5-iodopentane for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Linker

In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of building blocks is paramount. 1-Chloro-5-iodopentane (CAS No: 60274-60-4) emerges as a highly valuable, yet often overlooked, bifunctional electrophile.[1] This five-carbon aliphatic chain is uniquely terminated by two different halogen atoms: a highly reactive iodo group and a more stable chloro group. This differential reactivity is not a limitation but its greatest asset, allowing for sequential, site-selective nucleophilic substitutions. This guide offers a deep dive into the core chemical properties, synthesis, reactivity, and practical applications of this compound, providing the technical insights necessary for its effective deployment in complex synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety requirements is the foundation of its successful application in the laboratory. This compound is a colorless to light yellow liquid, and its key properties are summarized below.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClI | [2] |

| Molecular Weight | 232.49 g/mol | [1][2] |

| CAS Number | 60274-60-4 | [2][3] |

| Density | ~1.673 g/mL at 20-25°C | [1][3] |

| Boiling Point | 100 °C at 15 Torr | [3] |

| Refractive Index | 1.5280 - 1.5330 at 20°C | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |

| Appearance | Clear, colorless to yellow liquid | [1][4] |

| Purity (Typical) | ≥97% | [4] |

Safety and Handling:

This compound is classified as an irritant.[2] It is known to cause skin, eye, and respiratory irritation.[1][2][5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[1][6]

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[1][6] Some suppliers provide it stabilized with copper.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is achieved via a Finkelstein reaction , a classic SN2 halogen exchange process.[7] This method leverages the differential solubility of sodium halides in acetone to drive the reaction to completion.[7][8] The starting material, 1,5-dichloropentane, is both readily available and cost-effective.

Protocol: Synthesis via Finkelstein Reaction

Objective: To synthesize this compound from 1,5-dichloropentane.

Materials:

-

1,5-Dichloropentane

-

Sodium Iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

Caption: Finkelstein reaction workflow for this compound synthesis.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,5-dichloropentane (1.0 eq.) and anhydrous acetone.

-

Add anhydrous sodium iodide (1.1 to 1.5 eq.). A slight excess of NaI is used to ensure complete conversion of one chloro group. Using a large excess could lead to the formation of the di-iodo byproduct.

-

Heat the mixture to reflux. A white precipitate of sodium chloride (NaCl) will begin to form, as it is insoluble in acetone.[7] The reaction is typically refluxed for 12-24 hours. Progress can be monitored by TLC or GC-MS.

-

After cooling to room temperature, filter the mixture to remove the precipitated NaCl.[9]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

-

Dilute the residue with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove any trace I₂ color), and finally with brine.[9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

-

The crude product is purified by vacuum distillation to yield pure this compound.[9]

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized product. The expected spectroscopic data are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR (CDCl₃) | δ ~3.55 (t, 2H, -CH₂Cl), δ ~3.20 (t, 2H, -CH₂I), δ ~1.8-1.9 (m, 4H, -CH₂CH₂Cl & -CH₂CH₂I), δ ~1.5 (m, 2H, -CH₂CH₂CH₂-). The downfield shift of protons adjacent to halogens is due to their electronegativity (deshielding effect).[10] |

| ¹³C NMR (CDCl₃) | δ ~45.0 (-CH₂Cl), δ ~33.5 (-CH₂CH₂Cl), δ ~30.0 (-CH₂CH₂I), δ ~26.0 (-CH₂CH₂CH₂-), δ ~7.0 (-CH₂I). The carbon attached to iodine is significantly upfield due to the "heavy atom effect." |

| IR (Thin Film) | ν ~2950-2850 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (CH₂ scissoring), ~725 cm⁻¹ (C-Cl stretch), ~640 cm⁻¹ (C-I stretch). |

| Mass Spec (EI) | M⁺ not typically observed. Key fragments would arise from the loss of I• (m/z 105/107, showing ³⁵Cl/³⁷Cl isotope pattern) and Cl• (m/z 201). Further fragmentation of the C₅H₁₀Cl⁺ fragment would be observed. |

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds in SN2 reactions. The iodide ion is an excellent leaving group, while the chloride ion is a comparatively poor one.[11] This allows for selective reaction at the C-I terminus while the C-Cl bond remains intact, to be used in a subsequent transformation.

This "one-pot, two-steps" potential makes it an ideal linker for connecting two different molecular fragments, a common strategy in fragment-based drug discovery (FBDD) and in the synthesis of complex molecules with specific spatial arrangements.

Caption: Differential reactivity of this compound in sequential SN2 reactions.

Application Example: Synthesis of Heterocyclic Scaffolds

Many pharmacologically active compounds contain heterocyclic rings. This compound is an excellent precursor for forming seven-membered rings, such as azepanes or oxepanes, which are important scaffolds in medicinal chemistry.

Protocol: Synthesis of an N-Substituted Azepane Precursor

-

Step 1 (Selective N-Alkylation): A primary amine or aniline (Nucleophile 1) is deprotonated with a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. This compound (1.0 eq.) is added at room temperature. The reaction selectively occurs at the iodo-terminus due to its superior leaving group ability.

-

Monitoring: The reaction is monitored by TLC until the starting amine is consumed.

-

Work-up: Standard aqueous work-up is performed to isolate the intermediate, N-(5-chloropentyl)amine derivative.

-

Step 2 (Intramolecular Cyclization): The isolated intermediate is treated with a stronger base (e.g., NaH) in a solvent like THF. The base deprotonates the amine, and the resulting anion undergoes an intramolecular SN2 reaction, displacing the chloride to form the seven-membered azepane ring. Heating is often required for this second step.

-

Purification: The final N-substituted azepane is purified by column chromatography.

This sequential, controlled approach prevents polymerization and intermolecular side reactions, leading to higher yields of the desired cyclic product. The use of halogenated intermediates is a cornerstone in the synthesis of many pharmaceuticals.[12]

Conclusion

This compound is a powerful and versatile bifunctional building block for organic synthesis. Its key advantage lies in the predictable and exploitable difference in reactivity between its iodo and chloro substituents. This allows for the controlled, sequential introduction of nucleophiles, making it an invaluable tool for constructing complex molecular architectures, linkers for drug-conjugates, and heterocyclic scaffolds relevant to the pharmaceutical industry. A firm grasp of its properties, synthesis, and reactivity profile enables researchers and drug development professionals to strategically incorporate this reagent into their synthetic designs, accelerating the path to novel chemical entities.

References

- 1. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]

- 2. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 5. fishersci.at [fishersci.at]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60274-60-4 Name: this compound [xixisys.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. nbinno.com [nbinno.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-5-iodopentane (CAS Number: 60274-60-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-iodopentane is a valuable bifunctional alkylating agent utilized as a key intermediate in organic synthesis. Its distinct halogenated termini, a chloro and an iodo group, offer differential reactivity, enabling selective and sequential chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of complex organic molecules and pharmacologically active compounds. Detailed experimental protocols and visual diagrams of synthetic pathways are presented to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is a colorless to light yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 60274-60-4 | [1][2][3] |

| Molecular Formula | C₅H₁₀ClI | [2][3][4] |

| Molecular Weight | 232.49 g/mol | [2][3][4] |

| Boiling Point | 100 °C @ 15 Torr | [1] |

| 75-77 °C @ 4 mmHg | [2] | |

| Density | 1.6731 g/cm³ @ 20 °C | [1] |

| 1.663 g/mL | [2] | |

| Refractive Index (n²⁰/D) | 1.5280 - 1.5330 | |

| InChI | InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2 | [1][3][4] |

| InChIKey | GUUHKOCYWBEGGX-UHFFFAOYSA-N | [1][3][4] |

| Canonical SMILES | ClCCCCCI | [1][3][4] |

| Purity | Typically ≥97% | [3] |

| Appearance | Clear, colorless to yellow liquid |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is through a Finkelstein reaction, which involves the halide exchange of a corresponding dichloroalkane. The synthesis starting from 1,5-dichloropentane has been reported. This reaction leverages the differential solubility of sodium halides in acetone, where sodium iodide is soluble, while the resulting sodium chloride is not, thus driving the reaction to completion.

Reactivity

This compound is a bifunctional electrophile. The carbon-iodine bond is significantly more reactive towards nucleophilic substitution than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the iodinated carbon, leaving the chlorinated end available for subsequent transformations. The iodine atom is an excellent leaving group, readily displaced by a variety of nucleophiles.

Experimental Protocols

Synthesis of this compound from 1,5-Dichloropentane (Adapted Finkelstein Reaction Protocol)

Materials:

-

1,5-Dichloropentane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,5-dichloropentane (1.0 equivalent) in anhydrous acetone.

-

Add anhydrous sodium iodide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium chloride) indicates the progress of the reaction.

-

Maintain the reflux for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Application in the Synthesis of cis-7-Dodecen-1-ol Acetate

This compound is a precursor in the synthesis of various organic molecules, including the insect pheromone cis-7-dodecen-1-ol acetate. The synthesis involves the coupling of this compound with a suitable nucleophile to form the carbon skeleton, followed by further functional group manipulations.

Applications in Research and Drug Development

As a versatile building block, this compound is employed in the synthesis of a variety of organic compounds. Its bifunctional nature allows for the construction of carbon chains with orthogonal reactivity at each end, which is particularly useful in multi-step syntheses of complex target molecules.

In the context of drug development, haloalkanes are important intermediates for the synthesis of pharmacologically active compounds. The pentane chain of this compound can serve as a flexible linker to connect different pharmacophores or to introduce lipophilicity into a drug candidate, potentially improving its pharmacokinetic profile. The chloro and iodo groups provide handles for the introduction of various functional groups, such as amines, alcohols, ethers, and thioethers, which are prevalent in many drug molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its utility in organic synthesis, particularly for the construction of complex molecules and as a precursor for pharmacologically relevant scaffolds, makes it an important tool for researchers in both academia and industry. The detailed protocols and synthetic workflows provided in this guide are intended to support its effective and safe use in the laboratory.

References

A Comprehensive Technical Guide to the Physical Properties of 1-Chloro-5-iodopentane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 1-Chloro-5-iodopentane (CAS No. 60274-60-4). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and quality control. This document summarizes key quantitative data in a structured format, outlines general experimental protocols for property determination, and presents a logical visualization of the compound's physical characteristics.

Core Physical Properties

This compound is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] Its bifunctional nature, possessing both a chloro and an iodo group, allows for selective chemical transformations. A thorough understanding of its physical properties is crucial for its effective application.

Data Presentation: A Summary of Physical Characteristics

The following table summarizes the key physical properties of this compound compiled from various sources.

| Physical Property | Value | Conditions |

| Molecular Formula | C5H10ClI | |

| Molecular Weight | 232.49 g/mol | [4][5][6][7][8] |

| Appearance | Clear, colorless to light yellow liquid | [7][9] |

| Density | 1.6731 g/cm³ | at 20°C[4] |

| 1.663 g/mL | [1][2][10] | |

| 1.65 g/mL | at 25°C (estimated)[7] | |

| Boiling Point | 100 °C | at 15 Torr[4] |

| 75-77 °C | at 4 mmHg[1][2][10][11] | |

| Approx. 230°C | (decomposes)[7] | |

| Refractive Index | 1.5280 - 1.5330 | at 20°C[9] |

| 1.5305 | [1][2][10] | |

| Solubility | Insoluble in water; soluble in organic solvents.[1][2][7] | |

| Sensitivity | Light Sensitive | [1][2][10] |

Experimental Protocols

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The pycnometer is first cleaned, dried, and weighed empty.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The process is repeated with this compound at a controlled temperature (e.g., 20°C).

-

The density is calculated by dividing the mass of the compound by the volume of the pycnometer.

-

-

Digital Density Meter:

-

The instrument is calibrated using dry air and distilled water.

-

A sample of this compound is injected into the oscillating U-tube.

-

The instrument measures the oscillation frequency, which is then converted to a density value.

-

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure due to its high boiling point at atmospheric pressure and potential for decomposition.

-

Vacuum Distillation:

-

A small quantity of the compound is placed in a distillation flask with boiling chips.

-

The flask is connected to a vacuum pump and a manometer.

-

The pressure is reduced to the desired level (e.g., 4 mmHg or 15 Torr).

-

The flask is heated gently until the liquid boils and the vapor temperature stabilizes.

-

The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point at that specific pressure.

-

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

-

Abbe Refractometer:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed, and a light source is directed through the sample.

-

The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, typically at 20°C.

-

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are fundamentally determined by its molecular structure. The following diagram illustrates these relationships.

Caption: Interrelationship of this compound's Physical Properties.

References

- 1. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 2. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 60274-60-4 [sigmaaldrich.com]

- 7. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]

- 8. scbt.com [scbt.com]

- 9. This compound, 97%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. This compound 97% 10G ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]

1-Chloro-5-iodopentane molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Chloro-5-iodopentane

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No: 60274-60-4) is a bifunctional haloalkane that serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[1][2] Its structure features a five-carbon aliphatic chain terminated by two different halogen atoms, chlorine and iodine. This dissimilarity in halogens imparts selective reactivity, making it a versatile building block for introducing a pentyl chain with orthogonal reactive handles. This document details its structural characteristics, bonding properties, and spectroscopic signature, along with relevant experimental protocols.

Nomenclature and Identifiers

The compound is systematically named according to IUPAC nomenclature. Other common names and chemical identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Other Names | 5-Chloro-1-iodopentane, Pentamethylene chloroiodide |

| CAS Number | 60274-60-4[1][2] |

| Molecular Formula | C₅H₁₀ClI[1][3] |

| Molecular Weight | 232.49 g/mol [3][4] |

| SMILES | ClCCCCCI[2][5] |

| InChI Key | GUUHKOCYWBEGGX-UHFFFAOYSA-N[1][2] |

| InChI | 1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2[2] |

Molecular Structure and Bonding

The molecular structure of this compound consists of a flexible pentane chain. The C-Cl and C-I bonds are the primary sites of chemical reactivity. The carbon-halogen bond properties are dictated by the electronegativity difference between carbon (2.55), chlorine (3.16), and iodine (2.66).

-

C-Cl Bond : This bond is highly polar due to the significant electronegativity difference, making the chlorine-bearing carbon (C1) electrophilic.

-

C-I Bond : The C-I bond is less polar but more reactive in nucleophilic substitution reactions. Iodine is an excellent leaving group due to the stability of the iodide anion (I⁻) and the weakness of the C-I bond compared to the C-Cl bond.

This differential reactivity allows for selective substitution reactions, typically at the iodinated carbon, while leaving the chlorinated carbon intact for subsequent transformations.

Conformational Analysis

The flexibility of the pentyl chain allows the molecule to adopt various conformations. Infrared spectroscopy studies of this compound in its liquid and solid states have been performed to analyze its conformational preferences.[2] The molecule exists as a mixture of different conformers at room temperature, with the anti-periplanar (all-trans) conformation being one of the most stable to minimize steric hindrance.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Purity | ≥97% | [1][2] |

| Boiling Point | ~100 °C at 15 Torr | [6] |

| Density | ~1.673 g/mL at 20 °C | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][3] |

| Refractive Index | 1.5280 - 1.5330 at 20 °C | [5] |

| Storage | Store at 2-8°C, protected from light | [1][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While public spectral databases provide notice of data availability, specific peak assignments are derived from foundational principles of spectroscopy and data from analogous structures.[7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will show distinct signals for the methylene groups along the pentyl chain. The chemical shifts are influenced by the adjacent electronegative halogen atoms.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Cl-CH₂ -CH₂-CH₂-CH₂-I | ~3.55 | Triplet (t) | 2H |

| Cl-CH₂-CH₂ -CH₂-CH₂-I | ~1.85 | Quintet (p) | 2H |

| Cl-CH₂-CH₂-CH₂ -CH₂-I | ~1.50 | Quintet (p) | 2H |

| Cl-CH₂-CH₂-CH₂-CH₂ -I | ~1.90 | Quintet (p) | 2H |

| Cl-CH₂-CH₂-CH₂-CH₂-I | ~3.20 | Triplet (t) | 2H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the carbon backbone. The carbons attached to the halogens are significantly deshielded.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C l-C-C-C-C-I | ~44.5 |

| Cl-C -C-C-C-I | ~32.0 |

| Cl-C-C -C-C-I | ~30.5 |

| Cl-C-C-C -C-I | ~33.0 |

| Cl-C-C-C-C -I | ~6.5 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of specific bond types. For this compound, the key absorptions are related to C-H and C-halogen vibrations.

| Bond | Frequency Range (cm⁻¹) | Description |

| C-H (sp³) | 2850 - 3000 | Alkane stretching |

| CH₂ | ~1465 | Methylene scissoring |

| C-Cl | 600 - 800 | Chloroalkane stretching |

| C-I | 500 - 600 | Iodoalkane stretching |

Experimental Protocols

Synthesis of this compound via Finkelstein Reaction

A common method for synthesizing this compound is through a halogen exchange reaction (Finkelstein reaction) starting from 1,5-dichloropentane.[2]

Reaction: Cl-(CH₂)₅-Cl + NaI → Cl-(CH₂)₅-I + NaCl

Materials:

-

1,5-Dichloropentane

-

Sodium Iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diatomaceous earth (Celite®)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for reflux, filtration, and distillation

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Protect the apparatus from atmospheric moisture with a drying tube.

-

Charge the flask with anhydrous acetone and sodium iodide. Stir the mixture until the sodium iodide is fully dissolved.

-

Add 1,5-dichloropentane to the flask.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by gas chromatography (GC). A white precipitate of sodium chloride (NaCl) will form as the reaction proceeds.

-

After completion, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated NaCl. Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.

-

The resulting crude product is partitioned between water and a nonpolar organic solvent (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase in vacuo.

-

Purify the crude this compound by vacuum distillation to yield the final product.

Logical and Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Reactivity Logic

This diagram illustrates the logical relationship between the structural features of this compound and its chemical reactivity in nucleophilic substitution.

Caption: Logical flow of reactivity for this compound.

References

- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound 97 60274-60-4 [sigmaaldrich.com]

- 3. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]

- 4. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-Chloro-5-iodopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1-chloro-5-iodopentane in various organic solvents. Understanding the solubility of this bifunctional alkyl halide is crucial for its application in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. This document outlines the theoretical basis for its solubility, presents qualitative solubility information, and provides detailed experimental protocols for solubility determination.

Core Concepts: Understanding the Solubility of this compound

The solubility of a compound is determined by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the primary determinant of solubility.[1] this compound (C₅H₁₀ClI) is a haloalkane with a five-carbon backbone. Its molecular structure dictates its solubility profile.

The molecule has polar C-Cl and C-I bonds, which introduce dipole-dipole interactions. However, the five-carbon alkyl chain is nonpolar and exhibits van der Waals forces. The overall polarity of the molecule is relatively low. For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released from the formation of new solute-solvent interactions.

Haloalkanes, such as this compound, are generally soluble in organic solvents because the energy required to break the existing bonds is similar to the energy released when new bonds are formed between the haloalkane and the organic solvent.[2][3] Conversely, they are only slightly soluble in water because the strong hydrogen bonds in water require a significant amount of energy to break, which is not sufficiently compensated by the weaker interactions formed with the haloalkane.[2]

Qualitative Solubility Data

| Solvent Classification | Examples | Expected Solubility of this compound | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The nonpolar pentyl chain of this compound interacts favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | The polar C-X bonds of this compound can engage in dipole-dipole interactions with these solvents. |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Moderate to High | While the polar -OH group can interact with the polar ends of the haloalkane, the nonpolar alkyl chain also interacts well with the alkyl part of the alcohol. |

| Water | H₂O | Low | The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the formation of weaker dipole-dipole interactions with this compound.[2] |

Experimental Protocol for Solubility Determination

The following is a general method for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent at a specific temperature. This method is based on the principle of reaching equilibrium in a saturated solution.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight caps

-

Calibrated micropipettes

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Volumetric flasks and syringes

Procedure:

-

Preparation of Supersaturated Solutions:

-

In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. An excess is indicated by the presence of a separate, undissolved phase.

-

Securely cap the vials to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved phase to settle.

-

Carefully extract a known volume of the clear, saturated supernatant using a calibrated micropipette. Take care not to disturb the undissolved layer.

-

Transfer the aliquot to a volumetric flask and dilute with the pure solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical instrument, such as a gas chromatograph, to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations of this compound in the same solvent.

-

-

Data Analysis:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

The solubility is typically expressed in units such as g/100 mL, mol/L, or as a weight/weight percentage.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

Spectroscopic Profile of 1-Chloro-5-iodopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-5-iodopentane (CAS No: 60274-60-4), a valuable bifunctional haloalkane intermediate in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of publicly accessible, fully assigned raw data for this specific compound, this guide combines reported data with predicted values derived from established spectroscopic principles and data from analogous compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (CH ₂-Cl) | 3.54 | Triplet (t) | 2H | 6.6 |

| H-2 | 1.83 | Quintet | 2H | 7.1 |

| H-3 | 1.51 | Quintet | 2H | 7.2 |

| H-4 | 1.90 | Quintet | 2H | 7.0 |

| H-5 (CH ₂-I) | 3.20 | Triplet (t) | 2H | 6.8 |

Note: Predictions are based on established increments for haloalkanes and analysis of similar structures.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Position | Chemical Shift (δ, ppm) |

| C-1 (-C H₂-Cl) | 44.8 |

| C-2 | 32.1 |

| C-3 | 29.8 |

| C-4 | 33.2 |

| C-5 (-C H₂-I) | 6.5 |

Note: Predicted chemical shifts are based on additivity rules and comparison with compounds like 1-chloropentane and 1-iodopentane.[1]

IR (Infrared) Spectroscopy Data

Sample: Neat, Liquid

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2935-2860 | Strong | C-H stretching (alkane CH₂) |

| 1465 | Medium | C-H bending (scissoring) |

| 1250 | Medium | C-I stretching |

| 725 | Strong | C-Cl stretching |

| 645 | Strong | -(CH₂)n- rocking |

Note: IR peak assignments are based on characteristic vibrational frequencies for alkyl halides. The IR spectra of this compound in liquid and solid states have been previously studied.[2]

MS (Mass Spectrometry) Data

Method: Electron Ionization (EI)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 232/234 | <1 | [M]⁺ (Molecular Ion, Cl isotope pattern) |

| 105 | High | [C₅H₁₀Cl]⁺ (Loss of I) |

| 69 | Base Peak | [C₅H₉]⁺ (Loss of I and HCl) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Note: The fragmentation pattern is consistent with that of long-chain haloalkanes. The most prominent peaks reported by the NIST Mass Spectrometry Data Center are at m/z 69, 41, and 105.[3] The molecular ion is expected to be of very low abundance due to the lability of the C-I bond.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for analysis.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, averaged to improve signal-to-noise.

-

Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the TMS signal at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, averaged to achieve adequate signal-to-noise.

-

Processing: Fourier transformation with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts are referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is acquired using a neat sample. A single drop of the liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The sample is applied, and the spectrum is recorded.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are co-added for both the background and sample spectra to improve the signal-to-noise ratio.

-

Processing: The final spectrum is presented in transmittance mode after automatic background subtraction.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving 10 µL of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography Method:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

-

Mass Spectrometry Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 300.

-

Data Acquisition: Full scan mode.

-

Processing: The resulting total ion chromatogram (TIC) is analyzed, and the mass spectrum corresponding to the chromatographic peak of this compound is extracted and background-subtracted.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

Synthesis and Characterization of 1-Chloro-5-iodopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and characterization of 1-chloro-5-iodopentane, a valuable bifunctional alkyl halide intermediate in organic synthesis. This guide details the primary synthetic routes, comprehensive characterization data, and detailed experimental protocols.

Introduction

This compound is a halogenated hydrocarbon featuring two different halogen atoms at the terminal positions of a pentyl chain.[1] This differential reactivity makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. The presence of both a chloro and an iodo group allows for selective nucleophilic substitution reactions, as the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves a two-step process starting from 1,5-pentanediol. The first step is the conversion of the diol to 1,5-dichloropentane, followed by a selective halogen exchange via the Finkelstein reaction to yield the final product.

Synthetic Workflow

Caption: Synthetic pathway from 1,5-pentanediol to this compound.

Experimental Protocols

Step 1: Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol

This procedure is adapted from a patented method for the synthesis of 1,5-dichloropentane.[2]

-

Reaction Setup: In a high-pressure autoclave lined with a corrosion-resistant material, combine 1,5-pentanediol and concentrated aqueous hydrochloric acid. A typical molar ratio would be approximately 1:3, respectively.

-

Reaction Conditions: Seal the autoclave and heat the mixture to a temperature of 150-170°C for 4 hours. The pressure will rise to approximately 8-15 atmospheres.

-

Work-up and Purification: After cooling the reactor to room temperature, the reaction mixture will separate into two layers. Separate the upper organic layer, which is the crude 1,5-dichloropentane. Wash the organic layer with a 5% sodium bicarbonate solution and then with water until neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation to obtain 1,5-dichloropentane. A yield of approximately 78-80% can be expected.[2]

Step 2: Synthesis of this compound from 1,5-Dichloropentane (Finkelstein Reaction)

This protocol is adapted from a general procedure for the Finkelstein reaction.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.0 to 1.2 equivalents relative to 1,5-dichloropentane) and anhydrous acetone.

-

Reagent Addition: To the stirred suspension, add 1,5-dichloropentane (1.0 equivalent) at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium chloride), which is insoluble in acetone.[4]

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of fresh acetone.

-

Extraction and Purification: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator. Dilute the residue with diethyl ether and wash sequentially with water, a dilute solution of sodium thiosulfate (to remove any residual iodine), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Characterization of this compound

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀ClI | [1] |

| Molecular Weight | 232.49 g/mol | [1] |

| Appearance | Clear, colorless to yellow liquid | [5] |

| Boiling Point | 100 °C at 15 Torr | [6] |

| Density | 1.6731 g/cm³ at 20 °C | [6] |

| Refractive Index | 1.5280 - 1.5330 at 20 °C | [5] |

| Assay (GC) | > 96.0% | [5] |

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Estimated):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| I-CH₂- | ~3.20 | Triplet | 2H |

| -CH₂-CH₂-I | ~1.85 | Multiplet | 2H |

| -CH₂-CH₂-CH₂- | ~1.50 | Multiplet | 2H |

| Cl-CH₂-CH₂- | ~1.80 | Multiplet | 2H |

| Cl-CH₂- | ~3.55 | Triplet | 2H |

¹³C NMR (Estimated):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| I-C H₂- | ~7 |

| -C H₂-CH₂-I | ~33 |

| -C H₂-CH₂-CH₂- | ~30 |

| Cl-CH₂-C H₂- | ~32 |

| Cl-C H₂- | ~45 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic C-H stretching and bending frequencies for an aliphatic chain. The C-Cl and C-I stretching vibrations are also expected in the fingerprint region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (stretch) | 2850-3000 |

| C-H (bend) | 1350-1470 |

| C-Cl (stretch) | 600-800 |

| C-I (stretch) | 500-600 |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment | Reference(s) |

| 69 | Top Peak | [C₅H₉]⁺ | [1] |

| 41 | 2nd Highest | [C₃H₅]⁺ | [1] |

| 105 | 3rd Highest | [C₅H₁₀Cl]⁺ | [1] |

Safety Information

This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols for the two-step synthesis from 1,5-pentanediol offer a reliable method for its preparation in a laboratory setting. The tabulated physical and spectroscopic data, including estimated NMR chemical shifts, serve as a valuable reference for researchers and scientists in the fields of organic synthesis and drug development. The bifunctional nature of this compound, coupled with the differential reactivity of the carbon-halogen bonds, makes it a valuable intermediate for the construction of a wide array of complex organic molecules.

References

- 1. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. CASCADE [nova.chem.colostate.edu]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

A Technical Guide to 1-Chloro-5-iodopentane: Synthesis, Properties, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-iodopentane is a versatile bifunctional haloalkane that serves as a valuable building block in organic synthesis. Its unique structure, featuring two different halogen atoms at the terminal positions of a five-carbon chain, allows for selective and sequential reactions, making it a strategic intermediate in the construction of complex molecular architectures. The distinct reactivity of the iodo- and chloro-substituents enables chemists to perform nucleophilic substitutions at the more labile carbon-iodine bond while retaining the less reactive carbon-chlorine bond for subsequent transformations. This differential reactivity is particularly advantageous in the synthesis of pharmaceutical intermediates and other fine chemicals. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are essential for its handling, characterization, and use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60274-60-4 | [1][2][3][4] |

| Molecular Formula | C₅H₁₀ClI | [1][2][4][5] |

| Molecular Weight | 232.49 g/mol | [2][3] |

| Appearance | Clear, colorless to light yellow liquid | [6] |

| Boiling Point | 100 °C @ 15 Torr | [4] |

| 75-77 °C @ 4 mmHg | [7] | |

| Density | 1.6731 g/cm³ @ 20 °C | [4] |

| Refractive Index | 1.5280 - 1.5330 @ 20 °C | [6] |

| Flash Point | >110 °C (230 °F) | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| SMILES | ClCCCCCI | [3][4] |

| InChIKey | GUUHKOCYWBEGGX-UHFFFAOYSA-N | [3][4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Peak Data and Assignments |

| ¹H NMR | Predicted chemical shifts: • δ ≈ 3.55 ppm (triplet, 2H, -CH₂Cl) • δ ≈ 3.20 ppm (triplet, 2H, -CH₂I) • δ ≈ 1.85 ppm (quintet, 4H, -CH₂CH₂Cl and -CH₂CH₂I) • δ ≈ 1.50 ppm (quintet, 2H, central -CH₂-) |

| ¹³C NMR | Predicted chemical shifts: • δ ≈ 45.0 ppm (-CH₂Cl) • δ ≈ 33.5 ppm (-CH₂CH₂Cl) • δ ≈ 30.5 ppm (central -CH₂-) • δ ≈ 26.5 ppm (-CH₂CH₂I) • δ ≈ 7.0 ppm (-CH₂I) |

| FT-IR | Characteristic peaks: • ~2950-2850 cm⁻¹ (C-H stretch) • ~1465 cm⁻¹ (C-H bend) • ~725 cm⁻¹ (C-Cl stretch) • ~640 cm⁻¹ (C-I stretch) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halogen atom. In this case, the chloro-substituent of a starting material like 1,5-dichloropentane is replaced by iodide. The reaction is typically carried out in acetone, where the solubility of sodium iodide is high, while the resulting sodium chloride is poorly soluble and precipitates, driving the reaction to completion according to Le Châtelier's principle.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol is adapted from established procedures for Finkelstein reactions.

Materials:

-

1,5-Dichloropentane

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dichloropentane (1.0 equivalent) in anhydrous acetone.

-

Addition of Reagent: Add anhydrous sodium iodide (1.1 to 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl). The reaction is typically run for 12-24 hours.

-

Work-up:

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Redissolve the residue in diethyl ether and wash with water, followed by a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Finkelstein reaction for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for constructing substituted side chains. The differential reactivity of the C-I and C-Cl bonds allows for selective alkylation. The more reactive iodo group is typically displaced first by a nucleophile, leaving the chloro group intact for a subsequent reaction. A notable application is in the synthesis of analogues of the antimalarial drug chloroquine.

Experimental Protocol: Synthesis of a Chloroquine Analogue Precursor

This protocol outlines the synthesis of a diamine side-chain precursor which can then be coupled with 4,7-dichloroquinoline to form a chloroquine analogue. This procedure demonstrates the utility of this compound as an alkylating agent.

Objective: To synthesize N¹-(5-chloropentyl)pentane-1,4-diamine, a precursor for a chloroquine analogue.

Materials:

-

1,4-Diaminopentane

-

This compound

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-diaminopentane (2.0-3.0 equivalents to favor mono-alkylation) and triethylamine (1.5 equivalents) in the chosen solvent.

-

Addition of Alkylating Agent: Cool the solution in an ice bath. Add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 30 minutes. The C-I bond will selectively react over the C-Cl bond.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N¹-(5-chloropentyl)pentane-1,4-diamine.

Caption: Experimental workflow for the selective mono-alkylation of a diamine.

Conclusion

This compound is a highly useful and versatile reagent in modern organic synthesis. Its value lies in the differential reactivity of its two halogen termini, which allows for controlled, stepwise synthetic strategies. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors, particularly in the creation of novel pharmaceutical agents. The ability to construct complex side chains, such as those found in chloroquine analogues, highlights the strategic importance of this compound in medicinal chemistry.

References

- 1. 60274-60-4|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 60274-60-4 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. This compound, 97%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 7. pinpools.com [pinpools.com]

An In-depth Technical Guide to 1-Chloro-5-iodopentane: Synthesis, History, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-iodopentane is a versatile bifunctional alkylating agent that has found utility as a key intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and other applications. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Finkelstein reaction, an exploration of its historical discovery, and its applications in drug development and other areas of chemical research.

Introduction

This compound, also known as 5-chloro-1-iodopentane, is a halogenated hydrocarbon featuring two different halogen atoms at the terminal positions of a five-carbon chain.[1][2] This structural feature makes it a valuable synthetic building block, allowing for selective reactions at either the iodo or chloro-substituted carbon. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in nucleophilic substitution reactions enables sequential functionalization, a key strategy in the synthesis of complex organic molecules. This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with a thorough understanding of its properties and applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀ClI | [3] |

| Molecular Weight | 232.49 g/mol | [3] |

| CAS Number | 60274-60-4 | [3][4] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Boiling Point | ~230 °C (decomposes) | [2] |

| Density | ~1.65 g/mL at 25 °C (estimated) | [2] |

| Refractive Index | 1.5280 - 1.5330 @ 20 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |

| Purity (typical) | ≥96-98% | [2][4] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction.[5][6] This Sₙ2 reaction involves the conversion of a more readily available 1,5-dihalopentane, such as 1,5-dichloropentane, to the desired chloro-iodo derivative.

Experimental Protocol: Finkelstein Reaction

This protocol details the synthesis of this compound from 1,5-dichloropentane.

Materials:

-

1,5-Dichloropentane

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Diethyl ether

-

5% Sodium thiosulfate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dichloropentane (1.0 equivalent) in anhydrous acetone.

-

Reagent Addition: Add sodium iodide (a slight excess, typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by the formation of a white precipitate of sodium chloride (NaCl), which is insoluble in acetone.[5][7] Maintain reflux for 12 to 24 hours to ensure completion of the reaction.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of fresh acetone.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

-

-

Extraction:

-

Dilute the residue with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a 5% aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.

Synthesis Workflow Diagram

History of Discovery

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature allows for the sequential introduction of different functionalities, which is a powerful tool in the construction of complex molecular architectures.

One notable application is in the synthesis of peptide derivatives. For instance, it has been used in the solid-phase synthesis of derivatives of a fundamental peptide unit, which are scaffolds for various drug candidates.[9] The differential reactivity of the chloro and iodo groups allows for controlled, stepwise alkylation of nucleophiles, a key step in building molecular diversity.

Logical Relationship in Bifunctional Alkylation

The utility of this compound in sequential alkylation reactions can be visualized as follows:

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with established applications in the preparation of complex molecules, including those of pharmaceutical interest. Its straightforward synthesis via the Finkelstein reaction and the differential reactivity of its two halogen atoms make it a powerful tool for researchers and drug development professionals. A thorough understanding of its properties and synthetic applications, as detailed in this guide, is essential for its effective utilization in the laboratory and in the development of new chemical entities.

References

- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound | High-Purity Halogenated Reagent | Alkemist Pakistan | Alkemist [alkemist.org]

- 3. This compound | C5H10ClI | CID 108914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. 1-Chloropentane | 543-59-9 | Benchchem [benchchem.com]

- 8. Haloalkane - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-Chloro-5-iodopentane safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 1-Chloro-5-iodopentane

This document serves as a comprehensive technical guide on the safety information for this compound (CAS No: 60274-60-4), intended for researchers, scientists, and professionals in drug development. It consolidates critical data from Safety Data Sheets (SDS) to ensure safe handling, storage, and emergency response.

Compound Identification and Properties

This compound is a bifunctional alkyl halide used as an intermediate in various organic syntheses.[1] It is also known by synonyms such as 5-Chloro-1-iodopentane and Pentamethylene chloroidide.[1][2][3]

| Identifier | Value | Source |

| CAS Number | 60274-60-4 | [2][3][4][5] |

| Molecular Formula | C5H10ClI | [1][2][3][6] |

| Molecular Weight | 232.49 g/mol | [1][2][3][7] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Boiling Point | ~230°C (decomposes) 100°C @ 15 Torr | [1][2] |

| Density | 1.6731 g/cm³ at 20°C ~1.65 g/mL at 25°C (estimated) | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] | [1] |

| Refractive Index | 1.5280 - 1.5330 at 20°C | [6] |

Hazard Identification and Classification

The compound is classified under the Globally Harmonized System (GHS) with specific warnings.[3] It is crucial to understand these hazards before handling the substance.

| GHS Classification | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | [3][4] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4][5] |

| Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | [3][4][5] |

Toxicological Information

| Toxicological Endpoint | Effect | Source |

| Skin Corrosion/Irritation | Causes skin irritation. | [3][4][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][4][5] |

| STOT - Single Exposure | May cause respiratory irritation. | [3][4][5] |

| Acute Toxicity | No toxicological data available. | [4] |

| Carcinogenicity/Mutagenicity | No data available. | [4] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risk.

Handling:

-

Always work in a well-ventilated area, preferably under a chemical fume hood.[4][8]

-

Use personal protective equipment (PPE) as specified in Section 5.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Take precautionary measures against static discharge.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

The substance is sensitive to light.[9]

-

Store locked up.[4]

-

Recommended storage temperature is between 2-8°C.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [8] |

| Skin Protection | Impermeable protective gloves (e.g., Nitrile rubber). Fire/flame resistant and impervious clothing. | [8] |

| Respiratory Protection | Required when vapours or aerosols are generated. Use a NIOSH-approved respirator. |

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

The following diagram outlines the initial response to different types of chemical exposure.

Experimental Protocol: First Aid

-

Eye Contact: Immediately rinse eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart.[4][5] If present and easy to do, remove contact lenses and continue rinsing.[4] Seek medical attention.[5]

-

Skin Contact: Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs or persists, get medical advice.[5]

-

Inhalation: Move the exposed person to fresh air at once.[5][10] If breathing is difficult or has stopped, provide artificial respiration.[5] Get medical attention if symptoms occur.[5]

-

Ingestion: Rinse the mouth with water and then drink plenty of water.[5] Do NOT induce vomiting.[4] Call a poison center or doctor if you feel unwell.[4]

Accidental Release and Fire-Fighting Measures

A systematic approach is required to safely manage spills and fires.

Spill Response Protocol:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[4] Evacuate unnecessary personnel from the area.[8]

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames. Use non-sparking tools.[8][11]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[4][8]

-

Containment and Cleaning: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or vermiculite.[4] Collect the material into a suitable, labeled, and closed container for disposal.[8]

-

Final Cleanup: Clean the spill area thoroughly.[12]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[5]

-

Protective Equipment: In case of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][12]

References